molecular formula C8H8F3NO B13671582 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B13671582
M. Wt: 191.15 g/mol
InChI Key: MLQAMDOZFYJUSB-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by three distinct substituents: a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 4, and a trifluoromethyl group (-CF₃) at position 2. This substitution pattern confers unique physicochemical properties, such as enhanced lipophilicity (due to -CF₃), electron-donating effects (from -OCH₃), and steric bulk (from -CH₃). Pyridine derivatives with trifluoromethyl groups are widely explored in medicinal chemistry and agrochemicals due to their metabolic stability and bioactivity .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

5-methoxy-4-methyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-5-3-7(8(9,10)11)12-4-6(5)13-2/h3-4H,1-2H3

InChI Key

MLQAMDOZFYJUSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable pyridine precursor. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced pyridine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)

Major Products Formed

Scientific Research Applications

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substituent positions, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Key Properties/Activities Similarity Score (if available) Reference
5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine 5-OCH₃, 4-CH₃, 2-CF₃ High lipophilicity, potential enzyme inhibition N/A N/A
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (A654013) 3-OCH₃, 5-CF₃, 2-NH₂ High similarity to target compound; amine group may enhance solubility 0.93
4-Methoxy-5-(trifluoromethyl)pyridin-2-amine (A183975) 4-OCH₃, 5-CF₃, 2-NH₂ Reduced similarity due to OCH₃ position shift; lower bioactivity predicted 0.76
5-Amino-2-(trifluoromethyl)pyridine 5-NH₂, 2-CF₃ Causes methemoglobinemia and neurotoxicity N/A
UDO (CYP51 inhibitor) Complex substituents including 3-CF₃ Potent anti-parasitic activity via CYP51 inhibition N/A
2,3-Dimethoxy-5-(trifluoromethyl)pyridine 2-OCH₃, 3-OCH₃, 5-CF₃ Enhanced electron density; used in catalysis N/A

Key Findings

Substituent Position Effects :

  • The position of the methoxy group significantly impacts bioactivity. For example, 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine (A654013) shows a 0.93 similarity to the target compound, whereas shifting the methoxy to position 4 (A183975) reduces similarity to 0.76 . This suggests that substituent orientation affects molecular recognition in biological systems.
  • The trifluoromethyl group at position 2 enhances metabolic stability and lipophilicity, as seen in CYP51 inhibitors like UDO and UDD .

Biological Activity: 5-Amino-2-(trifluoromethyl)pyridine () demonstrates that even minor changes (e.g., replacing -OCH₃/-CH₃ with -NH₂) can introduce toxicity, such as methemoglobinemia. This highlights the importance of substituent selection in drug safety . UDO and UDD () show that trifluoromethylpyridines can inhibit CYP51, a target for Chagas disease treatment. The target compound’s -OCH₃ and -CH₃ groups may modulate enzyme binding compared to bulkier substituents in UDO .

Synthetic Considerations :

  • Synthesis of trifluoromethylpyridines often involves regioselective functionalization. For example, describes coupling reactions with sodium hydride and THF, which could be adapted for the target compound .
  • The methoxymethoxy-protected pyridine in suggests that protective groups may be necessary during synthesis to avoid undesired side reactions .

Electron Effects: The methoxy group at position 5 donates electron density to the pyridine ring, which may influence reactivity in electrophilic substitution reactions.

Biological Activity

5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including a methoxy group, a methyl group, and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, which are being explored for applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C8_8H8_8F3_3N
  • Molecular Weight : 191.15 g/mol
  • Structural Characteristics :
    • The trifluoromethyl group enhances lipophilicity, which can influence interactions with biological membranes and molecular targets.

Research indicates that 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine may interact with specific molecular targets, modulating enzyme and receptor activities. The presence of the trifluoromethyl group is associated with enhanced biological properties, including:

  • Anti-inflammatory effects
  • Antimicrobial activity

The compound's ability to penetrate biological membranes suggests significant implications for its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryExhibits properties that may reduce inflammation
AntimicrobialPotential efficacy against various pathogens
CytotoxicityInduces cell death in specific cancer cell lines
Enzyme ModulationAlters activity of specific enzymes

Case Studies

  • Cytotoxic Effects :
    • In vitro studies have shown that 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine induces cytotoxicity in cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, particularly in glioblastoma cells, suggesting its potential as an anticancer agent .
  • Mechanistic Insights :
    • Research has indicated that the mechanism of action may involve disruption of microtubule polymerization, leading to increased cytotoxicity. This was observed in studies where modifications at the indolyl position significantly altered the biological profile of related compounds .
  • Comparative Analysis :
    • Comparative studies with other pyridine derivatives have highlighted the unique reactivity and biological activity of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine. For instance, compounds with similar structural features but lacking the trifluoromethyl group exhibited reduced potency in anti-cancer assays .

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